Cas no 2229183-10-0 (5-{3-(trifluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

5-{3-(trifluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one structure
2229183-10-0 structure
商品名:5-{3-(trifluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one
CAS番号:2229183-10-0
MF:C10H8F3NO2S
メガワット:263.236231803894
CID:6597900
PubChem ID:165845100

5-{3-(trifluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

    • 5-{3-(trifluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one
    • 5-{3-[(trifluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
    • 2229183-10-0
    • EN300-1962487
    • インチ: 1S/C10H8F3NO2S/c11-10(12,13)17-7-3-1-2-6(4-7)8-5-14-9(15)16-8/h1-4,8H,5H2,(H,14,15)
    • InChIKey: SNWAJMAPLXMDGZ-UHFFFAOYSA-N
    • ほほえんだ: S(C(F)(F)F)C1=CC=CC(=C1)C1CNC(=O)O1

計算された属性

  • せいみつぶんしりょう: 263.02278416g/mol
  • どういたいしつりょう: 263.02278416g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 63.6Ų

5-{3-(trifluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1962487-0.25g
5-{3-[(trifluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2229183-10-0
0.25g
$1012.0 2023-09-17
Enamine
EN300-1962487-0.1g
5-{3-[(trifluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2229183-10-0
0.1g
$968.0 2023-09-17
Enamine
EN300-1962487-0.05g
5-{3-[(trifluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2229183-10-0
0.05g
$924.0 2023-09-17
Enamine
EN300-1962487-0.5g
5-{3-[(trifluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2229183-10-0
0.5g
$1056.0 2023-09-17
Enamine
EN300-1962487-5g
5-{3-[(trifluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2229183-10-0
5g
$3189.0 2023-09-17
Enamine
EN300-1962487-10.0g
5-{3-[(trifluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2229183-10-0
10g
$4729.0 2023-05-31
Enamine
EN300-1962487-2.5g
5-{3-[(trifluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2229183-10-0
2.5g
$2155.0 2023-09-17
Enamine
EN300-1962487-5.0g
5-{3-[(trifluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2229183-10-0
5g
$3189.0 2023-05-31
Enamine
EN300-1962487-1g
5-{3-[(trifluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2229183-10-0
1g
$1100.0 2023-09-17
Enamine
EN300-1962487-1.0g
5-{3-[(trifluoromethyl)sulfanyl]phenyl}-1,3-oxazolidin-2-one
2229183-10-0
1g
$1100.0 2023-05-31

5-{3-(trifluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one 関連文献

5-{3-(trifluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-oneに関する追加情報

Introduction to 5-{3-(trifluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one (CAS No. 2229183-10-0)

5-{3-(trifluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one (CAS No. 2229183-10-0) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic compound belongs to the oxazolidinone class, which has garnered considerable attention due to its broad spectrum of biological activities and potential applications in drug development. The presence of a trifluoromethylsulfanylphenyl moiety in its structure imparts distinctive electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.

The 1,3-oxazolidin-2-one core is known for its stability and ability to form hydrogen bonds, which enhances its interactions with biological targets. This structural motif has been widely explored in medicinal chemistry for its role in inhibiting various enzymes and receptors involved in metabolic pathways, inflammation, and cancer progression. The trifluoromethylsulfanylphenyl group further contributes to the compound's pharmacological profile by increasing lipophilicity and metabolic stability, key factors in drug-like properties.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 5-{3-(trifluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one as a lead compound for developing inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of cellular processes and are often implicated in diseases such as Alzheimer's, cancer, and autoimmune disorders. The ability of this compound to modulate PPIs lies in its ability to bind to hydrophobic pockets within the target proteins, thereby disrupting their function.

In vitro studies have demonstrated that derivatives of 5-{3-(trifluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one exhibit potent inhibitory activity against several key enzymes involved in disease pathways. For instance, research has shown that certain analogs can selectively inhibit kinases such as Janus kinases (JAKs), which are overexpressed in inflammatory conditions like rheumatoid arthritis. The trifluoromethylsulfanylphenyl group plays a crucial role in this inhibition by enhancing binding affinity through π-stacking interactions with aromatic residues in the enzyme active site.

The synthesis of 5-{3-(trifluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the trifluoromethylsulfanylphenyl moiety is typically achieved through nucleophilic substitution or cross-coupling reactions, which highlight the compound's synthetic versatility. Advances in green chemistry have also enabled more sustainable synthetic routes, reducing waste and improving atom economy.

One of the most promising applications of this compound is in the treatment of oncological disorders. Preclinical studies have indicated that derivatives of 5-{3-(trifluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one can selectively inhibit tyrosine kinases involved in tumor growth and metastasis. The trifluoromethylsulfanylphenyl group enhances the compound's ability to penetrate the blood-brain barrier, making it a potential candidate for treating central nervous system tumors as well.

The pharmacokinetic profile of 5-{3-(trifluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one has been thoroughly evaluated through both computational predictions and experimental validation. Studies have shown that this compound exhibits favorable solubility and bioavailability parameters when formulated as an oral drug delivery system. Additionally, its metabolic stability suggests a prolonged half-life, reducing the frequency of dosing required for therapeutic efficacy.

The development of novel pharmaceutical agents often relies on understanding their interaction with biological targets at the molecular level. High-resolution crystal structures of protein complexes with 5-{3-(trifluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one derivatives have provided valuable insights into their binding mechanisms. These structures reveal that the trifluoromethylsulfanylphenyl group interacts with hydrophobic residues while the oxazolidinone core forms hydrogen bonds with polar residues on the target protein surface.

Given its promising biological activity and synthetic accessibility, 5-{3-(trifluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one represents a significant advancement in medicinal chemistry research. Further exploration into its derivatives may uncover even more potent and selective therapeutic agents capable of addressing unmet medical needs across various disease indications.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD